molecular formula C26H22O10 B166504 Fluorescein-beta-d-glucopyranoside CAS No. 129787-63-9

Fluorescein-beta-d-glucopyranoside

Cat. No.: B166504
CAS No.: 129787-63-9
M. Wt: 494.4 g/mol
InChI Key: NIPYQLPZPLBOLF-DRORJZQPSA-N
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Description

Fluorescein-beta-d-glucopyranoside is a highly sensitive fluorogenic substrate for beta-glucosidase enzymes. This compound is nonfluorescent until it undergoes enzymatic hydrolysis, resulting in the release of fluorescein, a highly fluorescent dye. This property makes it an invaluable tool in various biochemical assays, particularly for detecting beta-glucosidase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescein-beta-d-glucopyranoside typically involves the glycosylation of fluorescein with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fluorescein-beta-d-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-glucosidase enzymes. This hydrolysis results in the cleavage of the glycosidic bond, releasing fluorescein and glucose .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-glucosidase under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the increase in fluorescence or absorbance .

Major Products: The major products of the hydrolysis reaction are fluorescein and glucose. Fluorescein is highly fluorescent and can be detected using fluorescence spectroscopy, while glucose can be quantified using various biochemical assays .

Mechanism of Action

The mechanism of action of fluorescein-beta-d-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing fluorescein and glucose. The released fluorescein exhibits strong fluorescence, which can be measured to quantify enzyme activity .

Comparison with Similar Compounds

Uniqueness: Fluorescein-beta-d-glucopyranoside is unique due to its high sensitivity and specificity for beta-glucosidase. Its ability to release highly fluorescent fluorescein upon hydrolysis makes it a preferred choice for various biochemical assays .

Properties

IUPAC Name

3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPYQLPZPLBOLF-DRORJZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein-beta-d-glucopyranoside
Reactant of Route 2
Fluorescein-beta-d-glucopyranoside
Reactant of Route 3
Fluorescein-beta-d-glucopyranoside
Reactant of Route 4
Fluorescein-beta-d-glucopyranoside
Reactant of Route 5
Fluorescein-beta-d-glucopyranoside
Reactant of Route 6
Fluorescein-beta-d-glucopyranoside

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